molecular formula C22H28N2O3S B2892682 4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide CAS No. 923174-80-5

4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide

Cat. No.: B2892682
CAS No.: 923174-80-5
M. Wt: 400.54
InChI Key: SISCMLMSIFSRFV-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide , also known by its systematic name, is a synthetic organic compound. It belongs to the class of benzoic acids and derivatives, characterized by a carboxylic acid substituent attached to a benzene ring . The compound’s molecular formula is C20H30N2O2 , with an empirical weight of 330.46 g/mol .


Molecular Structure Analysis

  • A benzamide moiety (benzene ring with an amide functional group) .

Scientific Research Applications

Antimalarial Drug Development

One notable application is in the development of antimalarial drugs. The molecule was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, showing excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. It represents a public-private partnership effort in antimalarial drug development, showcasing how synthetic chemistry contributes to creating affordable and effective medications (O’Neill et al., 2009).

Antipsychotic Agents

Research into novel antipsychotic agents has identified derivatives of this compound as potential candidates. Structural modifications have led to the identification of compounds with significant binding affinities to dopamine D2 and serotonin 5-HT2 receptors, indicative of their potential as atypical antipsychotic agents. This work underscores the importance of heterocyclic benzamides in developing new treatments for schizophrenia with a lower propensity for inducing extrapyramidal side effects (Norman et al., 1994; Norman et al., 1996).

Synthesis of Heterocyclic Carboxamides

Further applications are found in the synthesis of heterocyclic carboxamides, which have shown potential as antipsychotic agents. These compounds were evaluated for their ability to antagonize certain behaviors in mice, indicating their potential efficacy in treating psychiatric disorders without significant side effects typically associated with antipsychotic medications (Norman et al., 1996).

Intramolecular Hydroamidation

The compound's synthetic versatility is further highlighted in methodologies for the intramolecular hydroamidation of ortho-vinyl benzamides, where it serves as a precursor or intermediate. Such processes are key in preparing dihydroisoquinolinones and 3-benzylisoindolinones, demonstrating the compound's role in advancing synthetic organic chemistry (Chen et al., 2017).

Cancer Research

In cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer properties. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, maintaining the tetrahydroisoquinoline moiety with modifications, has led to compounds with potent cytotoxicity against various cancer cell lines, highlighting the potential of this scaffold in developing novel anticancer drugs (Redda et al., 2010).

Safety and Hazards

  • Hazard Class : Classified as Aquatic Chronic 4 due to potential environmental impact .

Properties

IUPAC Name

4-tert-butyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-22(2,3)20-10-8-18(9-11-20)21(25)23-13-15-28(26,27)24-14-12-17-6-4-5-7-19(17)16-24/h4-11H,12-16H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISCMLMSIFSRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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